Orthogonal Protecting Group Strategy for Sequential Derivatization
The target compound uniquely combines an acid-labile Boc-protected amine with a base-labile methyl ester on a C4-phenyl-piperidine core. This orthogonal protection is absent in the direct des-methyl analog 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) . The differentiation enables sequential deprotection and site-specific coupling without protecting group manipulation. The methyl ester is a building block for peptide coupling and prodrug strategies; its absence in the free acid dictates different synthetic utility [1].
| Evidence Dimension | Synthetic Utility (Orthogonal Protecting Group Strategy) |
|---|---|
| Target Compound Data | CAS 167262-47-7; Boc (amine, stable to basic and nucleophilic conditions, labile to acid), Methyl ester (carboxylic acid, labile to base, stable to acid) |
| Comparator Or Baseline | CAS 167262-68-2; Boc (amine, stable to basic and nucleophilic conditions, labile to acid), Free carboxylic acid (no second orthogonal protection) |
| Quantified Difference | Two sequential, chemoselective deprotection steps possible for CAS 167262-47-7 vs. only one site addressable for CAS 167262-68-2. |
| Conditions | Multi-step synthesis; peptide coupling / fragment-based drug discovery. |
Why This Matters
This eliminates multiple protection/deprotection steps, reducing synthesis time and cost while increasing overall yield when constructing complex molecules.
- [1] 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester: Chemical and Physical Properties. Kuujia, 2025. Contains supplier purity and synthesis route details. View Source
